3,5-Dichlorosalicylic acid
Overview
Description
3,5-Dichlorosalicylic acid: is a chlorinated derivative of salicylic acid, known for its bioactive properties. It is also referred to as 3,5-dichloro-2-hydroxybenzoic acid. This compound is characterized by the presence of two chlorine atoms at the 3 and 5 positions of the benzene ring, along with a hydroxyl group at the 2 position and a carboxyl group at the 1 position. The molecular formula of this compound is C7H4Cl2O3, and it has a molecular weight of 207.01 g/mol .
Mechanism of Action
Target of Action:
3,5-DCSA is a bioactive compound that has been investigated for its interaction with a model transport protein called Bovine Serum Albumin (BSA) . Additionally, it is a potential inhibitor of human 20α-hydroxysteroid dehydrogenase .
Mode of Action:
The drug molecule exhibits Excited-State Intramolecular Proton Transfer (ESIPT) , which suggests that it undergoes a proton transfer process in its excited state . This interaction with BSA and its ESIPT properties likely contribute to its biological effects.
Action Environment:
Environmental factors, such as pH, temperature, and the presence of other molecules, can influence 3,5-DCSA’s stability, efficacy, and action.
Its interactions with BSA and ESIPT properties provide valuable insights into its potential therapeutic applications . 🌟
Biochemical Analysis
Biochemical Properties
3,5-Dichlorosalicylic acid interacts with proteins like bovine serum albumin, a model transport protein This interaction is crucial in understanding the biochemical reactions involving this compound
Cellular Effects
It is known to interact with bovine serum albumin, suggesting it may have an impact on cellular processes
Molecular Mechanism
It is known to interact with bovine serum albumin, suggesting it may have binding interactions with biomolecules . It is also a potential inhibitor of human 20α-hydroxysteroid dehydrogenase , indicating it may have a role in enzyme inhibition or activation
Metabolic Pathways
It is known to be a potential inhibitor of human 20α-hydroxysteroid dehydrogenase , suggesting it may interact with this enzyme
Transport and Distribution
It is known to interact with bovine serum albumin , suggesting it may interact with transporters or binding proteins
Preparation Methods
Synthetic Routes and Reaction Conditions: 3,5-Dichlorosalicylic acid can be synthesized through the chlorination of salicylic acid. The process involves dissolving salicylic acid in glacial acetic acid and then introducing chlorine gas into the solution at a controlled temperature of 8-20°C. The reaction is typically carried out for about 8 hours, followed by an additional hour of reaction time after the chlorine introduction is complete. The product is then cooled, filtered, washed with acid and water, and dried to obtain this compound .
Industrial Production Methods: In industrial settings, the production of this compound follows a similar chlorination process but on a larger scale. The use of fuming sulfuric acid and a potassium iodide catalyst can enhance the efficiency of the chlorination reaction. The reaction mixture is heated to 70-75°C, and chlorine gas is introduced until the desired product is formed. The reaction mixture is then poured into ice water, filtered, and dried to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: 3,5-Dichlorosalicylic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be substituted with other functional groups under appropriate conditions.
Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction Reactions: The carboxyl group can be reduced to form alcohol derivatives.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydroxide or potassium hydroxide can be used to facilitate substitution reactions.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed:
Substitution Reactions: Products with different functional groups replacing the chlorine atoms.
Oxidation Reactions: Quinone derivatives.
Reduction Reactions: Alcohol derivatives.
Scientific Research Applications
3,5-Dichlorosalicylic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals.
Comparison with Similar Compounds
- 3,4-Dichlorosalicylic acid
- 3,6-Dichlorosalicylic acid
- 4,5-Dichlorosalicylic acid
- 4,6-Dichlorosalicylic acid
Comparison:
- 3,5-Dichlorosalicylic acid is unique due to the specific positions of the chlorine atoms, which influence its chemical reactivity and biological activity. For example, 3,6-dichlorosalicylic acid has chlorine atoms at the 3 and 6 positions, resulting in different steric and electronic effects compared to this compound .
Properties
IUPAC Name |
3,5-dichloro-2-hydroxybenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Cl2O3/c8-3-1-4(7(11)12)6(10)5(9)2-3/h1-2,10H,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNJGWCQEGROXEE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(=O)O)O)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Cl2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3044914 | |
Record name | 3,5-Dichlorosalicylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3044914 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [HSDB] Crystalline powder; [MSDSonline] | |
Record name | 3,5-Dichlorosalicylic acid | |
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Boiling Point |
BP: SUBLIMES, SLIGHT DECOMP | |
Record name | 3,5-DICHLOROSALICYLIC ACID | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5562 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
SLIGHTLY SOL IN HOT WATER; VERY SOL IN ALCOHOL; SOL IN ETHER | |
Record name | 3,5-DICHLOROSALICYLIC ACID | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5562 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
NEEDLES FROM DIL ALC, RHOMBIC PRISMS | |
CAS No. |
320-72-9 | |
Record name | 3,5-Dichlorosalicylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=320-72-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 3,5-Dichlorosalicylic acid | |
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Record name | 3,5-DICHLOROSALICYLIC ACID | |
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Record name | Benzoic acid, 3,5-dichloro-2-hydroxy- | |
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Record name | 3,5-Dichlorosalicylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3044914 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,5-dichlorosalicylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.712 | |
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Record name | 3,5-DICHLOROSALICYLIC ACID | |
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URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O6PXR32G3V | |
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Record name | 3,5-DICHLOROSALICYLIC ACID | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5562 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
220-221 °C | |
Record name | 3,5-DICHLOROSALICYLIC ACID | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5562 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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